

Technical Guide: Physicochemical Properties and Synthetic Utility of 3-Bromo-7-azaindole

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Compound of Interest

Compound Name: 3-Bromo-7-azaindole

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Introduction

3-Bromo-7-azaindole is a key heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics. Its unique structural features, combining the characteristics of an indole and a pyridine ring, make it a valuable scaffold for creating compounds with diverse biological activities. This technical guide provides an in-depth overview of the core physical properties of **3-Bromo-7-azaindole** and highlights its application in synthetic workflows relevant to drug discovery.

Physical Properties

The physical properties of **3-Bromo-7-azaindole** are crucial for its handling, storage, and application in various chemical reactions. Below is a summary of its key physicochemical data.

General Information

| Property | Value | Source |
|-------------------|--|--------|
| Chemical Name | 3-Bromo-1H-pyrrolo[2,3-b]pyridine | [1] |
| CAS Number | 74420-15-8 | [1] |
| Molecular Formula | C ₇ H ₅ BrN ₂ | [1] |
| Molecular Weight | 197.03 g/mol | [1] |
| Appearance | White to brown or yellow solid/powder | [2][3] |

Melting Point

The melting point of **3-Bromo-7-azaindole** is consistently reported within a narrow range, indicating a stable crystalline solid.

| Parameter | Value | Source |
|---------------|------------|-----------|
| Melting Point | 185-189 °C | [1][3][4] |

Solubility

Understanding the solubility of **3-Bromo-7-azaindole** is essential for designing reaction conditions and for its use in biological assays.

| Solvent | Solubility | Source |
|---------------------------|------------------------|--------|
| Dimethyl Sulfoxide (DMSO) | ≥ 60 mg/mL (304.52 mM) | [5] |
| Dichloromethane | Soluble | [2][3] |
| Ethyl Acetate | Soluble | [2][3] |

Experimental Protocols

While detailed, step-by-step experimental protocols for the determination of the physical properties of **3-Bromo-7-azaindole** are not extensively published in standard literature, the

following outlines the general methodologies typically employed for such characterizations.

Melting Point Determination

A standard laboratory procedure for determining the melting point of a solid organic compound like **3-Bromo-7-azaindole** involves the use of a melting point apparatus.

General Protocol:

- A small, dry sample of **3-Bromo-7-azaindole** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a steady rate.
- The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Solubility Assessment

A qualitative and semi-quantitative assessment of solubility is typically performed to guide the use of the compound in reactions and assays.

General Protocol:

- A small, pre-weighed amount of **3-Bromo-7-azaindole** is added to a known volume of the solvent (e.g., 1 mL) in a vial at a specific temperature (e.g., room temperature).
- The mixture is vortexed or agitated for a set period.
- A visual inspection is made to determine if the solid has completely dissolved.
- If the solid dissolves, more of the compound is added in known increments until saturation is reached. The concentration at which the compound no longer dissolves is recorded as its approximate solubility. For the high solubility in DMSO, a stock solution is often prepared and its stability assessed.^[5]

Synthetic Workflow: Application in Kinase Inhibitor Synthesis

3-Bromo-7-azaindole is a versatile intermediate in the synthesis of more complex molecules, particularly 3,5-disubstituted-7-azaindoles, which are potent kinase inhibitors. The following diagram illustrates a typical synthetic workflow. This process often involves sequential palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce substituents at the 3- and 5-positions of the 7-azaindole core.



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Caption: Synthetic pathway for 3,5-disubstituted-7-azaindoles.

This workflow highlights the utility of halogenated 7-azaindoles as key precursors in the construction of complex, biologically active molecules. The bromine and subsequently introduced iodine atoms serve as handles for regioselective functionalization, enabling the systematic exploration of the chemical space around the 7-azaindole scaffold to optimize for kinase inhibitory activity and other desirable drug-like properties.[6][7] The 7-azaindole framework itself is recognized as a "privileged structure" in kinase inhibitor design, often forming key hydrogen bonding interactions with the hinge region of the kinase active site.[8]

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